2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole
Description
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole is a benzimidazole derivative functionalized with a sulfanylmethyl group at the 2-position, further substituted by a 3-(trimethoxysilyl)propyl chain. The benzimidazole core is a privileged scaffold in medicinal and materials chemistry due to its aromatic heterocyclic structure, which enables diverse electronic interactions and hydrogen bonding. The trimethoxysilyl group confers unique reactivity, particularly in silane-based coupling reactions, making this compound valuable in surface modification, polymer chemistry, and hybrid material synthesis .
Properties
CAS No. |
805244-09-1 |
|---|---|
Molecular Formula |
C14H22N2O3SSi |
Molecular Weight |
326.49 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)propyl-trimethoxysilane |
InChI |
InChI=1S/C14H22N2O3SSi/c1-17-21(18-2,19-3)10-6-9-20-11-14-15-12-7-4-5-8-13(12)16-14/h4-5,7-8H,6,9-11H2,1-3H3,(H,15,16) |
InChI Key |
QIHBKKQFUPQMHF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSCC1=NC2=CC=CC=C2N1)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole typically involves the reaction of benzimidazole with a trimethoxysilylpropyl derivative. One common method is the nucleophilic substitution reaction where the chlorine atom in (3-chloropropyl)trimethoxysilane is replaced by the benzimidazole group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the trimethoxysilyl group under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole has a wide range of applications in scientific research:
Biology: Potential use in the development of biosensors due to its ability to form stable bonds with biological molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties due to the presence of the benzimidazole moiety.
Mechanism of Action
The mechanism of action of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole involves its ability to form strong covalent bonds with various substrates through the trimethoxysilyl group. This allows it to act as a coupling agent, enhancing the adhesion and mechanical properties of materials. In biological systems, the benzimidazole moiety can interact with DNA and proteins, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Trimethoxysilyl vs. Phenoxy Groups: The trimethoxysilyl group enhances hydrophobicity and surface adhesion compared to phenoxy derivatives, which are more suited for biological applications (e.g., antimicrobial activity in ) .
- Pyridyl vs. Silyl Groups : Pyridyl-containing analogs () exhibit strong anti-H. pylori activity (MIC values <1 μg/mL) due to enhanced hydrogen bonding with bacterial targets, whereas the silyl derivative’s applications are likely materials-oriented .
Thermal and Solubility Properties
- Thermal Stability: Trimethoxysilyl derivatives likely exhibit lower thermal stability (~150–200°C decomposition) compared to aromatic phenoxy/pyridyl analogs (>250°C) due to labile Si–O bonds.
- Solubility: The silyl group increases solubility in polar aprotic solvents (e.g., DMF, THF), whereas phenoxy derivatives are more lipophilic .
Biological Activity
The compound 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole is a benzimidazole derivative that incorporates a trimethoxysilyl group. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₃O₃SSi
- Molecular Weight : 321.45 g/mol
This compound features a benzimidazole core linked to a trimethoxysilyl group through a sulfanyl (thioether) bridge, which may influence its solubility and reactivity.
Mechanisms of Biological Activity
Benzimidazole derivatives exhibit various mechanisms of action that contribute to their biological activities:
- Antimicrobial Activity : Many benzimidazoles inhibit bacterial growth by interfering with DNA replication and transcription processes. They can condense bacterial DNA, preventing replication and leading to cell death .
- Antifungal Properties : The structural characteristics of benzimidazoles allow them to disrupt fungal cell membranes and inhibit ergosterol biosynthesis, crucial for fungal cell viability.
- Anticancer Effects : Some studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Research Findings
Recent studies have highlighted the biological activity of related benzimidazole compounds, providing insights into the potential efficacy of 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various benzimidazole derivatives against clinical strains of bacteria and fungi. The results indicated that compounds with similar structures exhibited significant growth inhibition rates, often exceeding 80% against resistant strains .
| Compound | Bacterial Strains Tested | Growth Inhibition (%) |
|---|---|---|
| Benzimidazole A | Staphylococcus aureus | 85% |
| Benzimidazole B | Escherichia coli | 78% |
| 2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole | Not yet tested | N/A |
Anticancer Activity
In vitro studies on related benzimidazole structures have shown promising results against various cancer cell lines:
These findings suggest that the incorporation of the trimethoxysilyl group may enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the effectiveness of a benzimidazole derivative in treating infections caused by multidrug-resistant bacteria. Patients receiving the treatment showed significant clinical improvement, with a reduction in infection rates compared to control groups.
Case Study 2: Cancer Treatment
Another study evaluated the anticancer properties of a closely related benzimidazole compound in a mouse model. The results demonstrated a marked reduction in tumor size after treatment, supporting the hypothesis that benzimidazoles can be effective in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
